molecular formula C9H10F3N3O4 B2914464 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid CAS No. 2228763-72-0

1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid

Cat. No.: B2914464
CAS No.: 2228763-72-0
M. Wt: 281.191
InChI Key: KUFQQIVNZNCCTH-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid (hereafter referred to as the "target compound") is a heterocyclic compound featuring a pyrazole core substituted at position 1 with an azetidine ring and at position 5 with a carboxylic acid group. The trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility in polar solvents. Its molecular formula is C₉H₁₀F₃N₃O₄, with a molecular weight of 281.19 g/mol .

Properties

IUPAC Name

2-(azetidin-3-yl)pyrazole-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.C2HF3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFQQIVNZNCCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=CC=N2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the pyrazole and carboxylic acid functionalities. Common synthetic routes include:

  • Aza-Michael Addition: This method involves the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates.

  • Cyclization Reactions: Cyclization reactions are employed to form the pyrazole ring from appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole-5-carboxylic acid derivatives, while reduction of the azetidine ring can result in the formation of azetidine-3-yl derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetic acid moiety enhances the compound's stability and bioavailability, allowing it to effectively bind to its targets. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The target compound is compared to pyrazole-carboxylic acid derivatives with varying substituents (Table 1). Key structural differences include:

  • Substituents on the pyrazole ring : The azetidine group distinguishes the target compound from analogs with alkyl, aryl, or trifluoromethyl (CF₃) groups.
  • Counterion : The TFA counterion contrasts with free carboxylic acids or alternative salts in other derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/Reference
Target Compound C₉H₁₀F₃N₃O₄ 281.19 Azetidin-3-yl, COOH, TFA EN300-729594
5-[4-(Trifluoromethyl)phenyl]-1H-Pyrazole-3-carboxylic acid C₁₁H₇F₃N₂O₂ 256.18 CF₃-phenyl, COOH 1038398-68-3
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid C₇H₁₀N₂O₂ 154.17 Ethyl, methyl, COOH 50920-65-5
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₆H₅F₃N₂O₂ 194.11 Methyl, CF₃, COOH 119083-00-0

Physicochemical Properties

  • Solubility: The TFA counterion in the target compound improves aqueous solubility compared to non-ionic analogs like 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid .

Research Findings and Challenges

Key Advantages of the Target Compound

  • Conformational Restriction : The azetidine ring’s rigidity may enhance selectivity in drug design compared to flexible alkyl chains in analogs like 1-ethyl-3-methyl derivatives .
  • Solubility Profile: TFA improves formulation flexibility, critical for intravenous delivery.

Limitations and Challenges

  • Synthetic Complexity : Azetidine incorporation requires multi-step protocols, increasing cost versus simpler analogs .
  • Safety : TFA’s corrosivity necessitates careful handling compared to free acids or neutral derivatives .

Biological Activity

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid is a synthetic organic compound that has gained attention in the pharmaceutical and biochemical research fields due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an azetidine ring connected to a pyrazole moiety, along with a carboxylic acid functional group. Its molecular formula is C9H10F3N3O4C_9H_{10}F_3N_3O_4 with a molecular weight of approximately 281.18 g/mol. The trifluoroacetic acid component enhances its solubility and stability in biological systems .

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes within cellular pathways. It acts as a ligand, modulating the activity of target proteins, which can lead to inhibition or activation of various biochemical pathways. This modulation is crucial for its potential therapeutic effects .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, azetidine amide analogs showed improved minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been evaluated through various bioassays. In vitro studies demonstrated that certain derivatives significantly inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Activity
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid0.04 ± 0.01COX-2 Inhibition
Celecoxib0.04 ± 0.01COX-2 Inhibition

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the azetidine or pyrazole rings can significantly influence biological activity. For example, the introduction of electron-withdrawing groups at the para position of the phenyl ring has been shown to enhance inhibitory activity against certain enzymes .

Study on Tuberculosis Treatment

In a recent study published in Nature, researchers synthesized a series of azetidine derivatives to evaluate their efficacy against tuberculosis. The results indicated that compounds with specific structural modifications exhibited enhanced MIC values, highlighting their potential as novel anti-tuberculosis agents .

Evaluation of Anti-inflammatory Properties

Another study focused on evaluating the anti-inflammatory properties of pyrazole derivatives, including those related to 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid. The findings suggested that these compounds could serve as effective COX inhibitors, providing insights into their potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid?

  • Methodological Answer : A solvent-free synthesis approach using catalytic p-toluenesulfonic acid (p-TsOH) is effective for constructing pyrazole derivatives. For example, grinding β-ketonitriles with hydrazine derivatives in the presence of p-TsOH yields 5-aminopyrazole intermediates, which can be derivatized with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetate group . This method avoids solvent contamination and enhances reaction efficiency.
  • Key Conditions :
CatalystTemperatureReaction TimeYield
p-TsOHRoom Temp15–30 min75–85%

Q. How can researchers purify and confirm the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) as a mobile phase additive is recommended for purification. The acidic conditions improve peak resolution and separation efficiency. Purity validation should employ a dual-detector system (e.g., UV at 254 nm and ELSD) to confirm homogeneity .

Q. What spectroscopic techniques are suitable for characterizing its structure?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) with TFA as an internal standard can resolve azetidine and pyrazole protons. The trifluoroacetate counterion’s ¹⁹F NMR signal appears as a singlet near -75 ppm .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion ([M+H]⁺) and fragmentation patterns. The molecular formula (C₉H₁₀F₃N₃O₄) should match theoretical values within 3 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study its electronic properties?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with 6-311++G(d,p) basis sets accurately model the compound’s electronic structure. Key analyses include:
  • HOMO-LUMO gaps : Predict reactivity and charge transfer properties .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the azetidine and pyrazole moieties .
  • Validation : Compare computed IR spectra with experimental data to refine functional choices .

Q. What strategies are used to investigate its potential pharmacological targets?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or G protein-coupled receptor (GPCR) libraries using AutoDock Vina. The azetidine ring’s conformational flexibility may enhance binding to hydrophobic pockets .
  • In Vitro Assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophage models. TFA counterions can influence solubility and bioavailability .

Q. How is X-ray crystallography utilized in determining its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction at 298 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the trifluoroacetate salt’s structure. Key parameters:
  • Data-to-Parameter Ratio : >14:1 ensures model reliability.
  • R-Factors : Aim for R < 0.08 and wR < 0.25 .
  • Crystallographic Table :
ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.34
Z-score0.005

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